12-Deoxyphorbol-13-isobutyrate-20-acetate
Overview
Description
12-Deoxyphorbol-13-isobutyrate-20-acetate is a diterpene ester derived from the latex of plants belonging to the Euphorbia genus . This compound is known for its biological activities, particularly its ability to modulate protein kinase C (PKC) pathways . It has a molecular formula of C26H36O7 and a molecular weight of 460.56 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12-Deoxyphorbol-13-isobutyrate-20-acetate typically involves the esterification of 12-deoxyphorbol with isobutyric acid and acetic acid. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound is generally achieved through the extraction and purification from the latex of Euphorbia resinifera Berg . The latex is subjected to chromatographic techniques to isolate the desired diterpene esters .
Chemical Reactions Analysis
Types of Reactions: 12-Deoxyphorbol-13-isobutyrate-20-acetate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products: The major products formed from these reactions include various hydroxylated, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
12-Deoxyphorbol-13-isobutyrate-20-acetate has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action of 12-Deoxyphorbol-13-isobutyrate-20-acetate involves the activation of protein kinase C (PKC) pathways . This activation leads to the phosphorylation of various downstream targets, influencing cellular processes such as proliferation, differentiation, and apoptosis . The compound’s ability to modulate PKC pathways makes it a valuable tool in studying signal transduction and cellular responses .
Comparison with Similar Compounds
- 12-Deoxyphorbol 13-acetate
- 12-Deoxyphorbol 13-phenylacetate
- 12-Deoxyphorbol 13,20-diester
Comparison: 12-Deoxyphorbol-13-isobutyrate-20-acetate is unique due to its specific esterification pattern, which imparts distinct biological activities compared to other similar compounds . For instance, while 12-Deoxyphorbol 13-acetate primarily activates PKC pathways, the isobutyrate and acetate groups in this compound provide additional sites for chemical modifications, enhancing its versatility in research applications .
Properties
IUPAC Name |
[(1R,2S,6R,10S,11R,13S,15R)-8-(acetyloxymethyl)-1,6-dihydroxy-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-methylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36O7/c1-13(2)22(29)33-25-10-15(4)26(31)18(20(25)23(25,6)7)9-17(12-32-16(5)27)11-24(30)19(26)8-14(3)21(24)28/h8-9,13,15,18-20,30-31H,10-12H2,1-7H3/t15-,18+,19-,20-,24-,25+,26-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTXOHECJOIIIJM-PHFLZNSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)COC(=O)C)O)C)O)OC(=O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@]2([C@@H](C2(C)C)[C@H]3[C@]1([C@@H]4C=C(C(=O)[C@]4(CC(=C3)COC(=O)C)O)C)O)OC(=O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10947952 | |
Record name | 3-[(Acetyloxy)methyl]-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulen-9a-yl 2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10947952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25090-71-5 | |
Record name | 12-Deoxyphorbol-13-isobutyrate-20-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25090-71-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 12-Deoxyphorbol-13-isobutyrate-20-acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025090715 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-[(Acetyloxy)methyl]-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulen-9a-yl 2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10947952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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